3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide
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Overview
Description
3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide is a chemical compound with a complex structure that includes a bromophenyl group, a sulfonylamino group, and a methylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-amino-3-methylbutanoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The final product is then purified using recrystallization or other suitable purification methods.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to changes in cellular processes and signaling pathways, which may have therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Bromophenyl)sulfonylamino]-N-cycloheptylpropanamide: Contains a cycloheptyl group instead of a methylbutanamide backbone.
N-(4-Bromophenyl)-3-[[(4-bromophenyl)amino]sulfonyl]benzamide: Contains a benzamide group instead of a methylbutanamide backbone.
Uniqueness
3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for a variety of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-11(2,7-10(13)15)14-18(16,17)9-5-3-8(12)4-6-9/h3-6,14H,7H2,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZOCKWYHKCFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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